molecular formula C15H21N3O4 B11104164 N-[Butanamido(4-nitrophenyl)methyl]butanamide

N-[Butanamido(4-nitrophenyl)methyl]butanamide

Cat. No.: B11104164
M. Wt: 307.34 g/mol
InChI Key: GNNQKXBNWVSKCG-UHFFFAOYSA-N
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Description

N-[Butanamido(4-nitrophenyl)methyl]butanamide is an organic compound with the molecular formula C11H14N2O3 It is characterized by the presence of a butanamide group attached to a 4-nitrophenyl group through a methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Butanamido(4-nitrophenyl)methyl]butanamide typically involves the reaction of butanamide with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[Butanamido(4-nitrophenyl)methyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The butanamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted butanamides.

Scientific Research Applications

N-[Butanamido(4-nitrophenyl)methyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[Butanamido(4-nitrophenyl)methyl]butanamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The butanamide group can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

N-[Butanamido(4-nitrophenyl)methyl]butanamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

N-[(butanoylamino)-(4-nitrophenyl)methyl]butanamide

InChI

InChI=1S/C15H21N3O4/c1-3-5-13(19)16-15(17-14(20)6-4-2)11-7-9-12(10-8-11)18(21)22/h7-10,15H,3-6H2,1-2H3,(H,16,19)(H,17,20)

InChI Key

GNNQKXBNWVSKCG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC

Origin of Product

United States

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